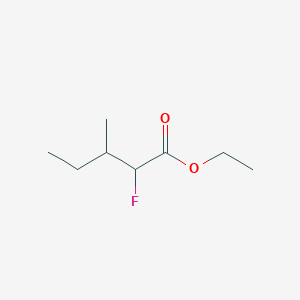
Ethyl 2-fluoro-3-methylpentanoate
Cat. No. B8609228
Key on ui cas rn:
122957-70-4
M. Wt: 162.20 g/mol
InChI Key: ZIJKMTOQZPLJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05225105
Procedure details


To 8.5 g of the compound (iv) was added 1N NaOH aqueous solution, followed by stirring at room temperature for 8 hours. The solution was acidified with dilute hydrochloric acid and then extracted with ether. The extract was freed of ether by distillation. Thus there was obtained 2-fluoro-3-methylpentanoic acid (v).



Identifiers


|
REACTION_CXSMILES
|
[F:1][CH:2]([CH:8]([CH3:11])[CH2:9][CH3:10])[C:3]([O:5]CC)=[O:4].[OH-].[Na+].Cl>>[F:1][CH:2]([CH:8]([CH3:11])[CH2:9][CH3:10])[C:3]([OH:5])=[O:4] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OCC)C(CC)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at room temperature for 8 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The extract was freed of ether by distillation
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
